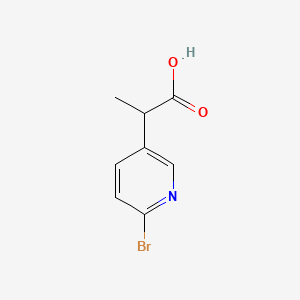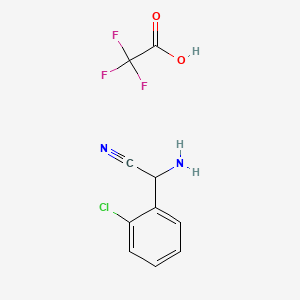
2-Amino-2-(2-chlorophenyl)acetonitrile,trifluoroaceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(2-chlorophenyl)acetonitrile, trifluoroacetic acid is a compound that combines the properties of both 2-amino-2-(2-chlorophenyl)acetonitrile and trifluoroacetic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(2-chlorophenyl)acetonitrile typically involves the reaction of 2-chlorobenzyl cyanide with ammonia or an amine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at a moderate level to ensure the reaction proceeds efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(2-chlorophenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The nitrile group can be reduced to an amine or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
2-Amino-2-(2-chlorophenyl)acetonitrile, trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Mecanismo De Acción
The mechanism of action of 2-amino-2-(2-chlorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-(4-chlorophenyl)acetonitrile: Similar structure but with the chlorine atom at the para position.
2-Amino-2-(2-bromophenyl)acetonitrile: Similar structure but with a bromine atom instead of chlorine.
2-Amino-2-(2-fluorophenyl)acetonitrile: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
2-Amino-2-(2-chlorophenyl)acetonitrile is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and biological activity. The combination with trifluoroacetic acid further enhances its properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H8ClF3N2O2 |
|---|---|
Peso molecular |
280.63 g/mol |
Nombre IUPAC |
2-amino-2-(2-chlorophenyl)acetonitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H7ClN2.C2HF3O2/c9-7-4-2-1-3-6(7)8(11)5-10;3-2(4,5)1(6)7/h1-4,8H,11H2;(H,6,7) |
Clave InChI |
SCMXXZPRPWQBRF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(C#N)N)Cl.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


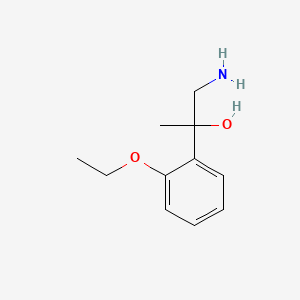
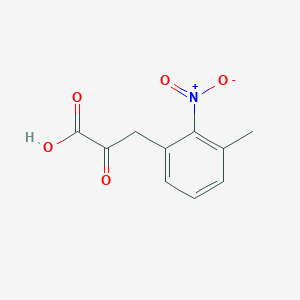


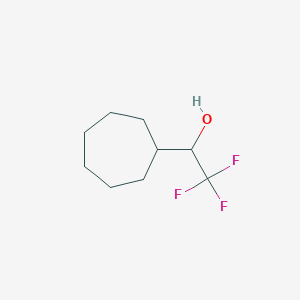
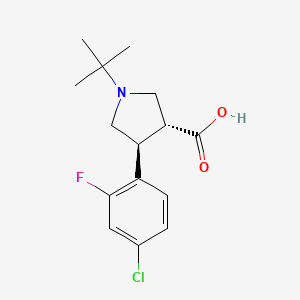
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-ol](/img/structure/B13582507.png)

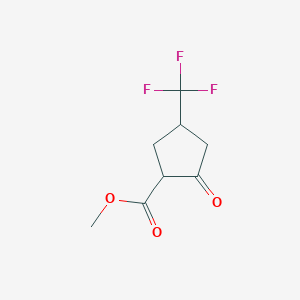
![[2-(Aminomethyl)-octahydropentalen-2-yl]methanolhydrochloride](/img/structure/B13582518.png)
![5-Amino-3-(3-imidazo[1,2-a]pyridyl)isoxazole](/img/structure/B13582521.png)

